molecular formula C11H14O5S B8319445 1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene

1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene

Cat. No. B8319445
M. Wt: 258.29 g/mol
InChI Key: NOJHDIFKVCAMEW-UHFFFAOYSA-N
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Patent
US05120843

Procedure details

A solution of 1,2-methylenedioxy-4-[3-hydorxypropyl]benzene, (10.0 g), methanesulfonyl chloride (6.33 g, 4.28 ml) and triethylamine (5.6 g) in methylene chloride (100 ml) is stirred at 0° for 2 hr. The reaction mixture is partitioned between methylene chloride and aqueous sodium bicarbonate. The organic phase is dried over sodium sulfate and concentrated. The residue is dissolved in acetonitrile (100 ml).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:13][C:4]2[CH:5]=[C:6]([CH2:9][CH2:10][CH2:11][OH:12])[CH:7]=[CH:8][C:3]=2[O:2]1.[CH3:14][S:15](Cl)(=[O:17])=[O:16].C(N(CC)CC)C>C(Cl)Cl>[CH2:1]1[O:13][C:4]2[CH:5]=[C:6]([CH2:9][CH2:10][CH2:11][O:12][S:15]([CH3:14])(=[O:17])=[O:16])[CH:7]=[CH:8][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1OC2=C(C=C(C=C2)CCCO)O1
Name
Quantity
4.28 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between methylene chloride and aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in acetonitrile (100 ml)

Outcomes

Product
Name
Type
Smiles
C1OC2=C(C=C(C=C2)CCCOS(=O)(=O)C)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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